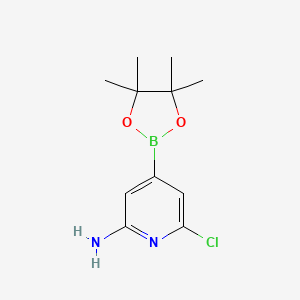
6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a boron atom, which suggests it could be used in a variety of chemical reactions, particularly those involving boronic acids and their derivatives .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through substitution reactions .Chemical Reactions Analysis
Compounds containing a boron atom, like this one, are often used in coupling reactions such as the Suzuki-Miyaura coupling . They can also participate in other types of reactions .Physical And Chemical Properties Analysis
Physical and chemical properties can vary greatly depending on the specific compound. For similar compounds, properties such as boiling point, density, and refractive index have been reported .Scientific Research Applications
New Synthons for Synthesis
This compound serves as a precursor for the synthesis of lanthanide-containing macrocyclic Schiff bases, which are paramount in creating stable paramagnetic and/or fluorescent derivatives. These derivatives have anchor groups available for linkage to macromolecules, highlighting its utility in materials science and bioconjugation techniques (Dumont, Jacques, & Desreux, 2000).
Catalytic Applications
It has been employed as an effective catalyst in the amide condensation of sterically demanding carboxylic acids, showcasing its versatility in facilitating complex organic transformations. This highlights its potential in pharmaceutical synthesis and the development of new materials (Maki, Ishihara, & Yamamoto, 2006).
Enantioselective Borane Reduction
This compound is crucial in the catalytic enantioselective borane reduction of benzyl oximes, leading to the preparation of chiral amines. This process is significant for the synthesis of enantiomerically pure compounds, which are essential in the development of drugs and active pharmaceutical ingredients (Huang, Ortiz-Marciales, & Hughes, 2011).
Luminescent Properties and Applications
The compound has been incorporated into fluorene copolymers bearing DCM pendants, resulting in materials with intriguing luminescent properties. These materials exhibit promising applications in optoelectronic devices and sensors, demonstrating the broad utility of this compound in advanced material science (Cheon, Joo, Kim, Jin, Shin, & Kim, 2005).
Synthesis of Pyridines and C-Nucleosides
It also plays a role in the novel synthesis of pyridines and C-nucleosides, showcasing its importance in the synthesis of nucleotide analogues and pyridine derivatives. These compounds are crucial in medicinal chemistry for developing novel therapeutic agents (Joubert, Pohl, Klepetérová, & Hocek, 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBXUQGLZCPEFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1520738.png)
![Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B1520739.png)
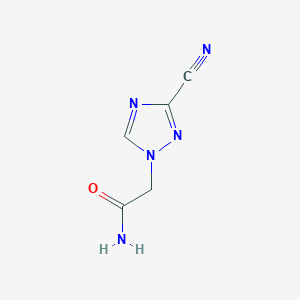
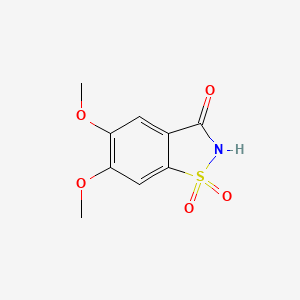
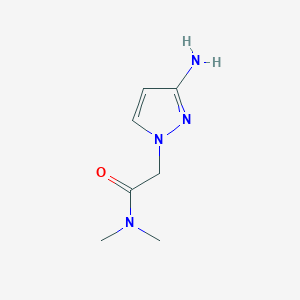
![9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride](/img/structure/B1520746.png)
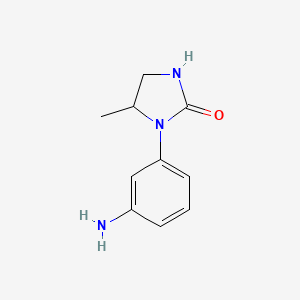

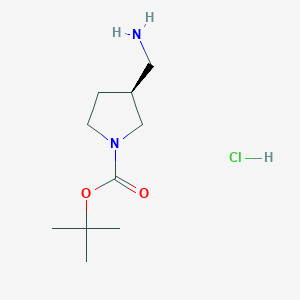


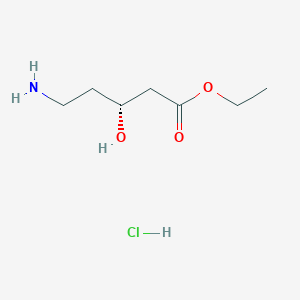
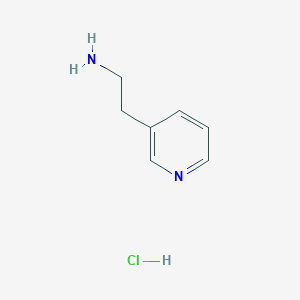
![(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520757.png)